1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene
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Overview
Description
1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes a pyrene moiety attached to a fluorene core. The presence of the pyrene unit imparts significant photophysical and electronic properties, making it a valuable component in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene typically involves multiple steps, including the preparation of the pyrene and fluorene intermediates, followed by their coupling. One common method involves the use of electrophilic aromatic substitution reactions to introduce the pyrene unit onto the fluorene core. The reaction conditions often include the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the coupling process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halopyrenes, while nitration leads to nitropyrenes.
Scientific Research Applications
1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. .
Biology: The compound’s fluorescence properties are exploited in biological imaging and sensing applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: In the industrial sector, it is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene exerts its effects is primarily related to its ability to interact with various molecular targets. The compound’s planar structure allows it to intercalate between DNA base pairs, which can affect DNA replication and transcription processes. Additionally, its fluorescence properties enable it to act as a sensor for detecting changes in the local environment, such as pH or the presence of specific ions .
Comparison with Similar Compounds
Similar compounds to 1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene include other pyrene derivatives and fluorene-based compounds. Some examples are:
- 1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene (PY-1)
- 1,3,6,8-Tetrakis((E)-2-(6-(n-octyloxy)naphthalene-2-yl)vinyl)pyrene (PY-2)
- 1,3,6,8-Tetrakis((6-(n-octyloxy)naphthalene-2-yl)ethynyl)pyrene (PY-3)
These compounds share similar structural features but differ in their specific substituents and electronic properties. The uniqueness of this compound lies in its combination of the pyrene and fluorene units, which imparts distinct photophysical and electronic characteristics .
Properties
CAS No. |
666260-28-2 |
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Molecular Formula |
C47H30 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
1-(9,9-dimethyl-7-pyren-4-ylfluoren-2-yl)pyrene |
InChI |
InChI=1S/C47H30/c1-47(2)41-25-32(35-20-16-31-15-13-27-6-3-7-29-17-23-39(35)46(31)43(27)29)18-21-36(41)37-22-19-33(26-42(37)47)40-24-34-10-4-8-28-12-14-30-9-5-11-38(40)45(30)44(28)34/h3-26H,1-2H3 |
InChI Key |
OGIHYOVVXVLTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=CC9=CC=CC1=C9C2=C(C=CC=C82)C=C1)C |
Origin of Product |
United States |
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